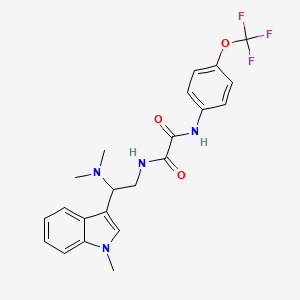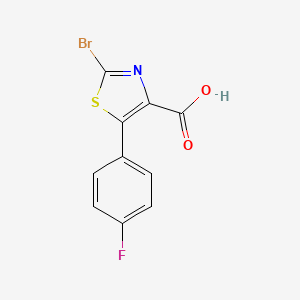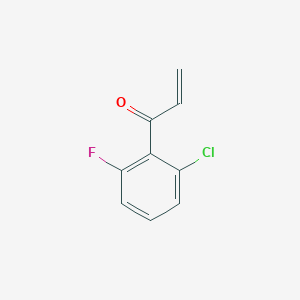
1-(2-Chloro-6-fluorophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-6-fluorophenyl)prop-2-en-1-one, also known as Chalcone, is a chemical compound that belongs to the family of organic compounds known as chalcones. It is a yellow solid that is soluble in organic solvents and is widely used in scientific research.
Scientific Research Applications
Spectroscopic Analysis and Molecular Structure
The molecular structure of similar compounds to 1-(2-Chloro-6-fluorophenyl)prop-2-en-1-one has been determined through various spectroscopic methods including FT-IR, NBO analysis, and density functional theory (DFT). These studies offer insights into the vibrational wavenumbers, geometrical parameters, hyper-conjugative interactions, and charge delocalization of the molecules. For instance, a study on (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one revealed significant findings on its molecular hyperpolarizability and electron density transfer, suggesting potential applications in nonlinear optics (NLO) materials due to its high first hyperpolarizability value, indicating its promise in the field of photonics and optoelectronics (Najiya et al., 2014).
Crystal Growth and Theoretical Studies
Research has also been conducted on the synthesis, crystal growth, and characterization of similar chalcone derivatives. For example, the crystal structure, band gap energy, and molecular hyperpolarizability of 3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one have been extensively studied. These findings highlight the compound's potential utility in material science, particularly in the development of new materials with desirable electronic and optical properties (Meenatchi et al., 2015).
Fluorinating Agents and Fluorination Reactions
Fluorinated derivatives of prop-2-en-1-one have been explored as fluorinating agents, showcasing their utility in introducing fluorine atoms into molecules. This application is particularly relevant in pharmaceuticals and agrochemicals, where fluorination can significantly alter a compound's biological activity, stability, and membrane permeability. One study demonstrated the use of F-propene-dialkylamine reaction products as effective fluorinating agents, offering a superior alternative to existing reagents due to their easier preparation and higher stability (Takaoka et al., 1979).
Chiral Intermediates for Drug Synthesis
Chiral intermediates derived from prop-2-en-1-one compounds, such as 3-chloro-1-phenyl-1-propanol, have been synthesized using microbial reductases. These intermediates play a crucial role in the synthesis of antidepressant drugs, demonstrating the compound's significance in medicinal chemistry. The high enantioselectivity achieved in these syntheses underscores the potential for developing more efficient and selective methods for producing chiral drugs (Choi et al., 2010).
Structural Characterization and Computational Studies
Detailed structural characterization and computational studies of 1-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl) prop-2-en-1-one have been conducted. These studies employ techniques such as FTIR, NMR, UV-Visible spectroscopy, and density functional theory to elucidate the compound's structural parameters, decomposition, and melting points. Such research lays the groundwork for understanding the compound's physical, chemical, and thermal properties, potentially guiding the design of materials with tailored features for specific applications (Bhumannavar, 2021).
Mechanism of Action
Mode of Action
It is known that the compound contains a prop-2-en-1-one group, which is a common structural motif in many bioactive compounds . This suggests that 1-(2-Chloro-6-fluorophenyl)prop-2-en-1-one may interact with its targets through similar mechanisms, potentially involving covalent bonding or intermolecular interactions.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity.
properties
IUPAC Name |
1-(2-chloro-6-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO/c1-2-8(12)9-6(10)4-3-5-7(9)11/h2-5H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALBQFHYIUARAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C1=C(C=CC=C1Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-((2-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2616204.png)
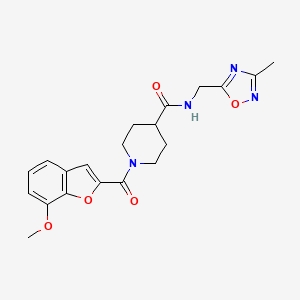
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2616206.png)
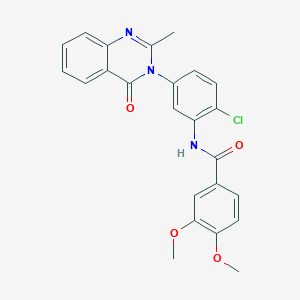
![2-[2-(2-Methylphenyl)phenyl]propan-2-amine;hydrochloride](/img/structure/B2616208.png)
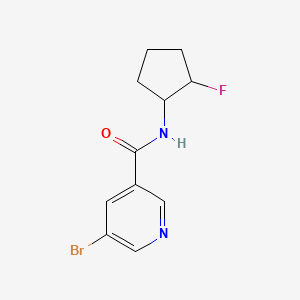
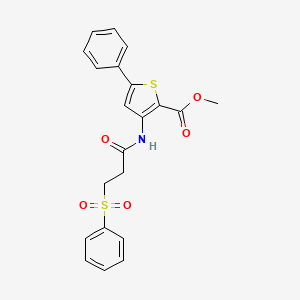
![2-(3-methylphenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide](/img/structure/B2616212.png)
![N-[2-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2616214.png)

